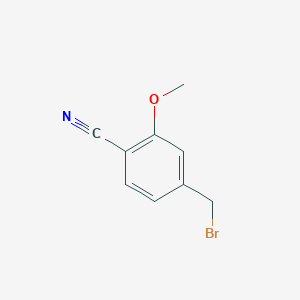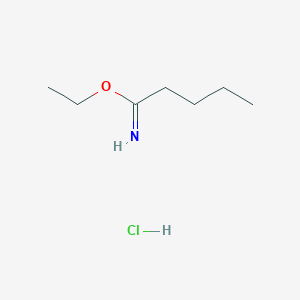
4-(Aminomethyl)benzaldehyde
Übersicht
Beschreibung
4-(Aminomethyl)benzaldehyde, with the linear formula C8H9O1N1, is a unique chemical provided to early discovery researchers . It has a molecular weight of 135.163 Da .
Synthesis Analysis
The synthesis of 4-aminobenzaldehydes is a long process that can take over 20 hours . The yield of the reaction depends on the structure of the amines. The use of microwave activation can significantly reduce the reaction time from several hours or days to a few minutes .Molecular Structure Analysis
The InChI key for 4-(Aminomethyl)benzaldehyde is WTOVNDAVEOVZAL-UHFFFAOYSA-N . This compound has a mono-isotopic mass of 135.068420 Da .Chemical Reactions Analysis
Amines, such as 4-(Aminomethyl)benzaldehyde, are good nucleophiles and seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . They can react with sulfonyl groups to form sulfonamides under alkaline conditions .Physical And Chemical Properties Analysis
4-(Aminomethyl)benzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-(Aminomethyl)benzaldehyde plays a significant role in the synthesis of various biologically active compounds. Research has focused on the synthesis of new Schiff base compounds derived from this chemical, which shows promising biological activity against different bacteria (Radi et al., 2019).
Enzymatic Production Applications
In the field of enzymatic processes, 4-(Aminomethyl)benzaldehyde is utilized in the production of benzaldehyde, a compound with a wide range of applications in the food industry due to its almond-like aroma. Innovations in this area include the development of enzymatic methods for benzaldehyde production from l-phenylalanine, highlighting the efficiency of mutant forms of enzymes in increasing production yields (Takakura et al., 2022).
Solid Phase Organic Synthesis
4-(Aminomethyl)benzaldehyde derivatives have been explored for use as linkers in solid phase organic synthesis. These linkers facilitate the synthesis of various secondary amide derivatives, demonstrating the versatility and applicability of 4-(Aminomethyl)benzaldehyde in synthetic organic chemistry (Swayze, 1997).
Synthesis of Anticancer Drug Intermediates
This compound is also crucial in the synthesis of intermediates for anticancer drugs. Research has demonstrated efficient synthetic methods for producing such intermediates, which are vital in the development of new cancer treatments (Duan et al., 2017).
Applications in Catalysis
Additionally, 4-(Aminomethyl)benzaldehyde has been utilized in the preparation of catalysts for the oxidation of organic compounds, an essential process in various industries ranging from cosmetics to pharmaceuticals. Such research highlights its role in enhancing the efficiency of catalytic processes (Sharma et al., 2012).
Development of Fluorescent Probes
In the field of chemical sensing, this compound has been used in the design of fluorescent probes for detecting specific biomolecules, showcasing its application in biochemical analysis and diagnostics (Lin et al., 2008).
Novel Applications in Organic Synthesis
Furthermore, 4-(Aminomethyl)benzaldehyde is integral in the synthesis of novel organic compounds, demonstrating its broad applicability in creating new chemical entities with potential applications in various fields (Quiroga et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(aminomethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVNDAVEOVZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)



